

4-Pentenoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

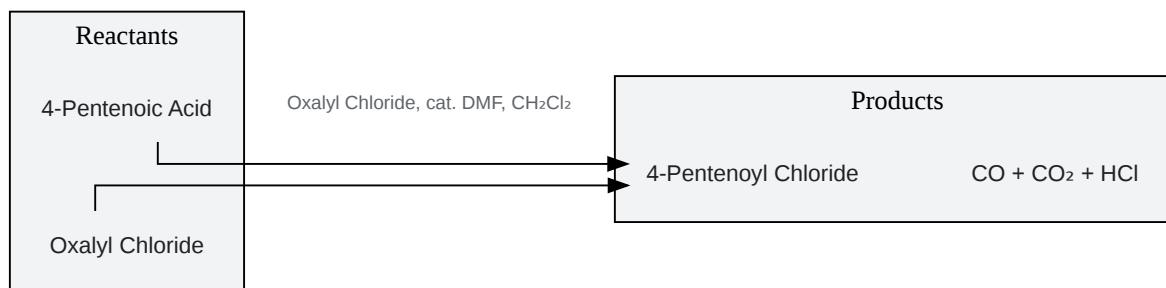
Compound Name: 4-Pentenoyl chloride

Cat. No.: B1588072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-pentenoyl chloride**, a valuable reagent in organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key chemical transformations.


Core Data and Properties

4-Pentenoyl chloride is a reactive acyl chloride containing a terminal alkene, making it a versatile building block for a variety of chemical modifications. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	118.56 g/mol	[1][2]
Molecular Formula	C ₅ H ₇ ClO	[1]
CAS Number	39716-58-0	[2]
Density	1.074 g/mL at 25 °C	[2]
Boiling Point	125 °C	[2]
Appearance	Colorless liquid	
Solubility	Soluble in many organic solvents	

Synthesis of 4-Pentenoyl Chloride

The most common laboratory-scale synthesis of **4-pentenoyl chloride** involves the reaction of 4-pentenoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification.

[Click to download full resolution via product page](#)

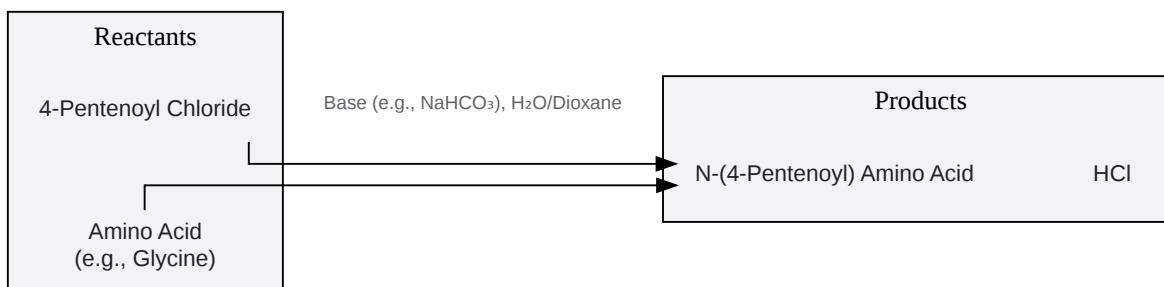
Caption: Synthesis of **4-Pentenoyl Chloride** from 4-Pentenoic Acid.

Experimental Protocol: Synthesis of 4-Pentenoyl Chloride

This protocol details the synthesis of **4-pentenoyl chloride** from 4-pentenoic acid using oxalyl chloride.

Materials:

- 4-Pentenoic acid
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- N,N-Dimethylformamide (DMF), catalytic amount
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Rotary evaporator


Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-pentenoic acid and anhydrous dichloromethane. Begin stirring the solution.
- Addition of Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the solution.
- Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise to the stirred solution at room temperature using a dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

- Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition of oxalyl chloride is complete. The reaction progress can be monitored by the cessation of gas evolution.
- Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in *vacuo* using a rotary evaporator.
- Purification: The crude **4-pentenoyl chloride** can be purified by distillation under reduced pressure to yield the pure product.

Application in N-Acylation of Amino Acids

4-Pentenoyl chloride is a valuable reagent for the N-acylation of amino acids and peptides. The pentenoyl group can serve as a protecting group or as a handle for further chemical modifications via its terminal double bond.

[Click to download full resolution via product page](#)

Caption: N-Acylation of an Amino Acid with **4-Pentenoyl Chloride**.

Experimental Protocol: N-Acylation of Glycine

This protocol provides a general procedure for the N-acylation of an amino acid, using glycine as an example.

Materials:

- Glycine
- **4-Pentenoyl chloride**
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- Dissolution of Amino Acid: Dissolve glycine and sodium bicarbonate in a mixture of water and dioxane in a round-bottom flask.
- Addition of Acylating Agent: Cool the solution in an ice bath and slowly add **4-pentenoyl chloride** dropwise with vigorous stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up:
 - Acidify the reaction mixture to pH 2-3 with 1 M HCl.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude N-(4-pentenoyl)glycine. The product can be further purified by recrystallization or column chromatography.

This technical guide provides essential information for the safe and effective use of **4-pentenoyl chloride** in a research setting. As with all reactive chemicals, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Pentenoyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588072#4-pentenoyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com